N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could also be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the phenyl ring.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the oxadiazole ring .
Scientific Research Applications
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitubercular agent, inhibiting the growth of Mycobacterium tuberculosis.
Materials Science: Oxadiazole derivatives are known for their electron-transporting properties, making them useful in organic light-emitting diodes (OLEDs) and other electronic devices.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide involves its interaction with specific molecular targets. In the case of its antitubercular activity, the compound likely inhibits key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interfere with cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
Similar Compounds
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These compounds also contain the oxadiazole ring and have shown antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides: These derivatives possess similar structural features and exhibit antiviral and antibacterial properties.
Uniqueness
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide is unique due to the presence of both the oxadiazole ring and the ethylphenoxyacetamide moiety. This combination imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activity .
Properties
Molecular Formula |
C18H16ClN3O3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H16ClN3O3/c1-2-12-3-9-15(10-4-12)24-11-16(23)20-18-21-17(25-22-18)13-5-7-14(19)8-6-13/h3-10H,2,11H2,1H3,(H,20,22,23) |
InChI Key |
ZQJDVERXYVCGOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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